N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine
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Overview
Description
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine is a heterocyclic compound that features both azetidine and cyclobutanamine moieties Azetidine is a four-membered nitrogen-containing ring, while cyclobutanamine is a four-membered carbon ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Cyclobutanamine: The cyclobutanamine moiety can be synthesized through various methods, including the reaction of cyclobutanone with amines under reductive amination conditions.
Coupling of Azetidine and Cyclobutanamine: The final step involves coupling the azetidine and cyclobutanamine moieties through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclobutanamine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Cyclobutanamine Derivatives: Compounds containing the cyclobutanamine moiety, such as cyclobutylamine and N-methylcyclobutylamine.
Uniqueness
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine is unique due to the combination of both azetidine and cyclobutanamine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)-N-methylcyclobutanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-3-2-4-9)7-8-5-10-6-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVFJVQTYZTUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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